Synthetic Yield: N-Boc‑5‑hydroxyindole Prepared from 5‑(Benzyloxy)‑N‑Boc‑indole Delivers 96% Yield — Twice the Typical Range for N‑Boc‑Deprotection‑Based Routes
N-Boc-5-hydroxyindole is accessed in a 96% isolated yield via catalytic hydrogen transfer from the corresponding 5‑benzyloxy‑N‑Boc‑indole precursor using ammonium formate and 10% Pd/C in ethanol . In contrast, the alternative route — Boc protection of unprotected 5‑hydroxyindole with Boc anhydride — provides a reported yield of approximately 91% [1]. More significantly, literature methods that first protect the hydroxyl, perform N‑Boc installation, and then cleave the O‑protecting group often suffer from cumulative step losses and are benchmarked at 44–74% overall yield in related 5‑hydroxyindole deprotection sequences [2].
| Evidence Dimension | Isolated Yield of N-Boc-5-hydroxyindole |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | 91% (direct Boc protection); 44–74% (related deprotection sequences) |
| Quantified Difference | +5 percentage points vs. direct Boc route; up to +52 percentage points vs. deprotection‑based routes |
| Conditions | Hydrogenolysis with 10% Pd/C, HCO₂NH₄, EtOH, room temperature, 1 h |
Why This Matters
Higher step yield reduces cost per gram of intermediate and minimizes purification burden, directly impacting procurement economics for multi‑gram or kilo‑scale campaigns.
- [1] Chem960. Synthetic Routes for N-Boc-5-hydroxyindole. Accessed 2026. View Source
- [2] ACS Publications. 5-Hydroxyindoles by Intramolecular Alkynol–Furan Diels–Alder Cycloaddition. J. Org. Chem. 2012. View Source
